Product packaging for Diethyl 3,3'-thiodipropionate(Cat. No.:CAS No. 673-79-0)

Diethyl 3,3'-thiodipropionate

Cat. No.: B1294328
CAS No.: 673-79-0
M. Wt: 234.31 g/mol
InChI Key: VCXUFKFNLUTDAX-UHFFFAOYSA-N
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Description

Overview of Thiodipropionate Ester Chemistry within Academic Research Frameworks

Thiodipropionate esters are a class of organic compounds recognized for their antioxidant properties. ontosight.ai They function as secondary antioxidants, or hydroperoxide decomposers, by converting hydroperoxides into more stable alcohol products, thus preventing the propagation of free radicals in oxidative degradation processes. oregonstate.edu This mechanism is particularly valuable in the stabilization of polymers and other organic materials. ontosight.aioregonstate.edu

Academic research into thiodipropionate esters encompasses a variety of derivatives, with the alkyl group ranging from methyl and ethyl to longer chains like octyl, lauryl, and stearyl. ontosight.aispectrumchemical.com The synthesis of these esters is a key area of investigation. Common methods include the esterification of 3,3'-thiodipropionic acid with the corresponding alcohol, the reaction of an alkyl acrylate (B77674) with hydrogen sulfide (B99878), or the transesterification of a lower dialkyl thiodipropionate, such as Dimethyl 3,3'-thiodipropionate, with a higher alcohol. googleapis.com

A notable advancement in the synthesis of thiodipropionate esters is the use of enzyme catalysis. Research has demonstrated that lipases, particularly immobilized lipase (B570770) B from Candida antarctica (Novozym 435), can efficiently catalyze the esterification and transesterification of 3,3'-thiodipropionic acid and its dimethyl ester. nih.gov This biocatalytic approach offers high yields (92-98%) under mild conditions and is considered a greener alternative to traditional chemical synthesis. nih.gov

The applications of thiodipropionate esters are diverse. They are widely used as antioxidants and plasticizers in the polymer industry to enhance the durability and flexibility of materials like PVC. ontosight.aigoogleapis.com Furthermore, they serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. vulcanchem.com In the field of materials science, their role in reducing the heat of curing in unsaturated polyester (B1180765) and vinyl ester resins has been explored. googleapis.com

Historical Trajectories and Milestones in Diethyl 3,3'-thiodipropionate Research

Early research into thiodipropionate esters dates back to at least the mid-20th century. A 1950 publication mentions the synthesis of Methyl-β-Thiodipropionate. oup.com The use of thiodipropionate esters as plasticizers for vinyl resins was disclosed in patents from the 1950s. googleapis.com By the late 1960s, this compound was included in reports on synthetic organic chemicals. usitc.gov

A significant milestone in the application of these compounds was their use as heat stabilizers for PVC, as detailed in patents from the 1980s and 2000s, although their concentration in these applications was typically low (not exceeding 1%). googleapis.com Later research explored their function as additives to reduce the heat of curing in certain resins and as components of light fastness inducing agents. googleapis.com

The turn of the 21st century saw a shift towards more sustainable and efficient synthesis methods. A 2006 study published in the Journal of Agricultural and Food Chemistry highlighted the successful use of lipase-catalyzed esterification and transesterification to produce various dialkyl 3,3'-thiodipropionates with high yields. nih.gov This represented a key advancement in the environmentally friendly production of these compounds.

More recent research continues to explore the utility of this compound and its analogues. For instance, their use in plasticizer compositions, often in combination with epoxidized materials, has been the subject of patent applications, aiming to develop plasticizers with improved efficiency and lower volatility. googleapis.com

Articulation of Research Gaps and Future Directions in this compound Studies

Despite the established applications of this compound, several areas remain ripe for further investigation.

Mechanistic Studies: While the general antioxidant mechanism of thiodipropionate esters is understood to involve the decomposition of hydroperoxides, detailed kinetic and mechanistic studies for this compound specifically are not extensively reported in the readily available literature. rsc.org Future research could focus on elucidating the precise reaction pathways and intermediates involved in its antioxidant activity, potentially leading to the design of more efficient stabilizers.

Advanced Material Applications: The use of this compound as a building block for novel polymers or functional materials is an area with significant potential. Its bifunctional nature allows for its incorporation into polymer backbones, potentially imparting antioxidant and plasticizing properties directly into the material. Research into the synthesis and characterization of polyesters or polyamides derived from or containing this compound could lead to new high-performance materials.

Biocatalysis and Green Chemistry: While enzymatic synthesis has been shown to be effective, there is room for optimization and expansion. nih.gov Future studies could explore a wider range of lipases or other enzymes to improve efficiency and substrate scope. The development of continuous flow processes for the enzymatic synthesis of this compound could also enhance its industrial viability. Furthermore, a comprehensive life cycle assessment comparing the enzymatic route to traditional chemical synthesis would provide a clearer picture of its environmental benefits.

Computational Modeling: The use of computational tools to predict the properties and reactivity of this compound and its derivatives is an underexplored area. whiterose.ac.uk Density functional theory (DFT) and other modeling techniques could be employed to study its electronic structure, reaction mechanisms, and interactions with polymers at a molecular level. This could accelerate the discovery of new applications and the design of next-generation thiodipropionate-based materials.

Synergistic Effects: The synergistic effects of this compound with other additives, such as primary antioxidants and other stabilizers, have been noted, particularly in the context of pressure-sensitive adhesives. oregonstate.edu A more systematic investigation into these synergistic interactions could lead to the development of highly effective additive packages for a broader range of materials.

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C10H18O4S
Molecular Weight 234.31 g/mol cymitquimica.com
CAS Number 673-79-0 sigmaaldrich.com

Table 2: Related Thiodipropionate Esters in Research

Compound Name Molecular Formula Key Research Application
Dimethyl 3,3'-thiodipropionate C8H14O4S Intermediate in organic synthesis chemicalbook.com
Dioctyl 3,3'-thiodipropionate C22H42O4S Antioxidant and plasticizer ontosight.ai
Didodecyl 3,3'-thiodipropionate C30H58O4S Antioxidant in polymers
Distearyl 3,3'-thiodipropionate C42H82O4S Thioether-type antioxidant spectrumchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4S B1294328 Diethyl 3,3'-thiodipropionate CAS No. 673-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)sulfanylpropanoate
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InChI

InChI=1S/C10H18O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h3-8H2,1-2H3
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InChI Key

VCXUFKFNLUTDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)CCSCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060972
Record name Diethyl 3,3'-thiodipropionate
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Molecular Weight

234.31 g/mol
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CAS No.

673-79-0
Record name Diethyl thiodipropionate
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Record name Diethyl thiodipropionate
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Record name Propanoic acid, 3,3'-thiobis-, 1,1'-diethyl ester
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Record name Diethyl 3,3'-thiodipropionate
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Record name Diethyl 3,3'-thiobispropionate
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Record name DIETHYL THIODIPROPIONATE
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Synthetic Methodologies and Chemical Transformations of Diethyl 3,3 Thiodipropionate

Esterification Routes for Diethyl 3,3'-thiodipropionate Synthesis

The synthesis of this compound is commonly achieved through the esterification of 3,3'-Thiodipropionic acid. This can be accomplished via traditional chemical methods or through biocatalytic approaches.

Conventional Acid-Catalyzed Esterification of 3,3'-Thiodipropionic Acid

The classical method for synthesizing this compound involves the direct esterification of 3,3'-Thiodipropionic acid with ethanol (B145695). This reaction is typically catalyzed by a strong mineral or organic acid. The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

Commonly employed acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). google.com The reaction is an equilibrium process, and to drive it towards the formation of the diethyl ester, excess ethanol is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation.

Table 1: Catalysts for Conventional Esterification

Catalyst Type Role
Sulfuric Acid (H₂SO₄) Mineral Acid Protonates carbonyl group
Hydrochloric Acid (HCl) Mineral Acid Protonates carbonyl group

Enzymatic Synthesis and Biocatalytic Approaches

An alternative, greener approach to synthesizing dialkyl thiodipropionates is through enzymatic esterification. google.com This method utilizes lipases as biocatalysts to facilitate the reaction between 3,3'-Thiodipropionic acid and an alcohol. Enzymatic synthesis offers several advantages, including high selectivity, milder reaction conditions (avoiding harsh acids and high temperatures), and reduced formation of byproducts.

The process can be performed under solvent-free conditions, where the alcohol serves as both the reactant and the reaction medium. google.com The water produced during the esterification is typically removed under a vacuum to shift the equilibrium towards the product. google.com Lipases, such as those from Candida antarctica (e.g., Novozym 435), are effective catalysts for this transformation. nih.gov

Alternative Synthetic Pathways for Thioether Formation Relevant to this compound

Beyond the esterification of the pre-formed dicarboxylic acid, this compound can be synthesized by forming the central thioether linkage.

Michael Addition Reactions Utilizing Activated Unsaturated Compounds

The thia-Michael addition provides a direct route to the this compound scaffold. nih.govsrce.hr This reaction involves the 1,4-conjugate addition of a sulfur nucleophile, typically hydrogen sulfide (B99878) (H₂S), to two equivalents of an activated alkene, such as ethyl acrylate (B77674). google.comorgsyn.org

The reaction is generally base-catalyzed. The base deprotonates the hydrogen sulfide to form a hydrosulfide (B80085) anion (HS⁻), which is a potent nucleophile. This anion then attacks the β-carbon of the electron-deficient ethyl acrylate. A subsequent proton transfer yields the initial adduct, which can then react with a second molecule of ethyl acrylate to form the final symmetrical thioether. A variety of bases can be used, including sodium acetate, sodium methoxide, and cyclic tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), which can offer improved selectivity and minimize side product formation. google.comorgsyn.org The reaction temperature is typically maintained between 40-80°C. google.com

Table 2: Michael Addition Reaction Parameters

Reactant 1 Reactant 2 Catalyst Example Temperature Range
Hydrogen Sulfide (H₂S) Ethyl Acrylate Sodium Methoxide 70-80°C google.com

Derivatization and Targeted Structural Modifications of the this compound Scaffold

The thioether sulfur atom in this compound is susceptible to oxidation, allowing for the synthesis of derivative compounds with different oxidation states at the sulfur center.

Oxidative Transformations to Sulfoxide (B87167) and Sulfone Analogues

The sulfide moiety of this compound can be selectively oxidized to either the corresponding sulfoxide or sulfone. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions, particularly the stoichiometry of the oxidant. organic-chemistry.org

Oxidation to Sulfoxide: For a selective mono-oxidation to the sulfoxide, milder oxidizing agents or a controlled stoichiometry (typically one equivalent) of a stronger oxidant are used. Reagents like hydrogen peroxide (H₂O₂) in the presence of specific catalysts (e.g., tantalum carbide) or Oxone (potassium peroxymonosulfate) combined with potassium bromide can achieve this transformation effectively. organic-chemistry.orgyccskarad.com

Oxidation to Sulfone: To achieve the fully oxidized sulfone, stronger oxidizing conditions are required, typically involving at least two equivalents of the oxidizing agent. organic-chemistry.org Reagents such as excess hydrogen peroxide, often with catalysts like niobium carbide, or Oxone can be used to drive the reaction past the sulfoxide stage to the sulfone. yccskarad.comorganic-chemistry.org The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) is another method that can directly yield sulfones from sulfides. organic-chemistry.org

Table 3: Oxidizing Agents for Sulfide Transformation

Target Product Oxidizing Agent System Key Feature
Diethyl 3,3'-sulfinyldipropionate (Sulfoxide) H₂O₂ / Tantalum Carbide Catalyst High selectivity for mono-oxidation. organic-chemistry.org
Diethyl 3,3'-sulfinyldipropionate (Sulfoxide) Oxone / Potassium Bromide (1 equiv.) Controlled oxidation at the sulfoxide stage. yccskarad.com
Diethyl 3,3'-sulfonyldipropionate (Sulfone) H₂O₂ / Niobium Carbide Catalyst Efficiently affords the corresponding sulfone. organic-chemistry.org
Diethyl 3,3'-sulfonyldipropionate (Sulfone) Oxone (>2 equiv.) Drives oxidation to the sulfone state. yccskarad.com

Transesterification Processes with Alcohol Moieties

Transesterification is a fundamental chemical reaction wherein the ester group of a compound is exchanged with an alcohol. In the context of this compound, this process involves the reaction of the diethyl ester with various alcohol moieties to produce new esters and ethanol as a byproduct. The reaction is an equilibrium process, and its direction can be controlled by manipulating reaction conditions, such as removing the ethanol as it forms to drive the reaction toward the products. wikipedia.orgmdpi.com This transformation can be catalyzed by acids, bases, or enzymes. wikipedia.org

The general mechanism for transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.org

Acid catalysis : A proton is donated to the carbonyl group, increasing its electrophilicity and making it more susceptible to attack by the alcohol. wikipedia.org

Base catalysis : The base removes a proton from the reacting alcohol, increasing its nucleophilicity. wikipedia.org

Enzymatic catalysis : Enzymes, particularly lipases, can be used to catalyze the reaction, often under milder conditions. wikipedia.org

A significant application of this process is in the synthesis of polyesters. When this compound reacts with diols or other polyols, a polycondensation reaction occurs, leading to the formation of linear polyesters containing thioether linkages. wikipedia.orgnih.gov

Detailed research into the enzymatic transesterification of a closely related compound, dimethyl 3,3'-thiodipropionate, provides significant insight into these transformations. In one study, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) was used to catalyze the reaction between the dimethyl ester and long-chain α,ω-alkanediols. nih.gov This solvent-free process, conducted in a moderate vacuum, successfully produced linear copolymeric polyesters. nih.gov

The reaction with 1,6-hexanediol (B165255) and 1,12-dodecanediol (B52552) yielded high molecular weight polymers, demonstrating the efficacy of enzymatic catalysis for creating poly(thia-alkanedioates). nih.gov The findings from this research are summarized in the table below.

Starting EsterAlcohol MoietyCatalystReaction Time (h)Approx. Yield (M_W > 900 Da)Resulting PolymerMax. Molecular Weight (Da)
Dimethyl 3,3'-thiodipropionate1,6-HexanediolNovozym 4356~81% (M_W > 600 Da)Poly(3,3'-thiodipropionic acid-co-1,6-hexanediol)6 x 10^5
Dimethyl 3,3'-thiodipropionate1,12-DodecanediolNovozym 4356~90%Poly(3,3'-thiodipropionic acid-co-1,12-dodecanediol)8 x 10^5
Data sourced from a study on the lipase-catalyzed transesterification of dimethyl 3,3'-thiodipropionate. nih.gov

This enzymatic approach highlights a pathway to synthesizing functional polyesters under environmentally benign conditions. The principle is directly applicable to this compound for the creation of a diverse range of esters and polymers by selecting different alcohol or polyol reactants.

Mechanistic Investigations of Antioxidant Activity Pertaining to Diethyl 3,3 Thiodipropionate

Primary and Secondary Antioxidant Mechanisms of Thioester Compounds

Thioester compounds, including Diethyl 3,3'-thiodipropionate, function as antioxidants through two main mechanisms: the decomposition of hydroperoxides and the scavenging of free radicals. These compounds are particularly effective in synergistic combinations with primary antioxidants.

Thiodipropionate esters are recognized as effective hydroperoxide decomposers. The sulfur atom in the thioester linkage can react with hydroperoxides (ROOH) to convert them into less reactive alcohols (ROH). This process is crucial in interrupting the degradation cycle of polymeric materials, as hydroperoxides can otherwise cleave to form highly destructive alkoxy (RO•) and hydroxy (•OH) radicals.

Table 1: Postulated Hydroperoxide Decomposition Steps by Thioesters

StepReactantsProductsDescription
1Thioester (R-S-R) + Hydroperoxide (R'OOH)Sulfoxide (B87167) (R-SO-R) + Alcohol (R'OH)Initial oxidation of the thioether to a sulfoxide.
2Sulfoxide (R-SO-R) + Hydroperoxide (R'OOH)Further oxidized sulfur species + Alcohol (R'OH)Subsequent reactions of the sulfoxide leading to further hydroperoxide decomposition.

It is important to note that the reaction conditions, such as temperature and the nature of the substrate, can significantly influence the reaction pathways and kinetics.

While the primary antioxidant function of thioesters is hydroperoxide decomposition, the sulfur atom can also participate in radical scavenging reactions. The sulfur atom can donate an electron to a free radical, thereby neutralizing it. This process typically results in the formation of a sulfur-centered radical cation, which is generally more stable and less reactive than the initial free radical.

The general mechanism for radical scavenging by thioethers can be represented as: R-S-R + X• → [R-S-R]•+ + X:⁻

Here, X• represents a generic free radical. The resulting sulfur radical cation can then undergo further reactions to form stable, non-radical products. The efficiency of this process is dependent on the stability of the resulting sulfur radical cation and the nature of the attacking radical. For instance, dilauryl thiodipropionate has been noted for its ability to scavenge free radicals that can lead to polymer chain scission and cross-linking. medchemexpress.com

Synergistic Interactions with Co-Antioxidants and Stabilizer Systems

Thiodipropionate esters like this compound are rarely used as standalone stabilizers. Instead, they are most effective when used in combination with primary antioxidants, typically hindered phenols. This combination results in a synergistic effect, where the total stabilizing effect is greater than the sum of the individual effects of each antioxidant.

The mechanism of this synergism lies in the complementary functions of the two types of antioxidants. The primary antioxidant (a hindered phenol) scavenges peroxy radicals (ROO•) by donating a hydrogen atom, thus terminating the autoxidation chain reaction. However, this process does not address the hydroperoxides that have already formed. The secondary antioxidant, the thiodipropionate ester, then decomposes these hydroperoxides into non-radical products, preventing them from generating new radicals.

This dual-action approach provides comprehensive protection to the material. For example, the combination of Irganox 245 (a phenolic antioxidant) and dilauryl thiodipropionate (DLTP) has been shown to have a much better stabilization effect in acrylonitrile-butadiene-styrene (ABS) graft copolymers than either component alone due to this strong synergistic effect. researchgate.net

Table 2: Synergistic Antioxidant Mechanisms

Antioxidant TypeMechanism of ActionRole in Synergy
Primary (e.g., Hindered Phenol)Radical Scavenging (donates H• to ROO•)Terminates the autoxidation chain reaction.
Secondary (e.g., this compound)Hydroperoxide Decomposition (reduces ROOH to ROH)Prevents the formation of new radicals from hydroperoxides.

Degradation Pathways and Elucidation of Transformation Products in Oxidative Environments

In the process of exerting their antioxidant function, thiodipropionate esters are themselves consumed and transformed into various degradation products. The identification of these products is crucial for understanding the complete antioxidant mechanism and any potential long-term effects on the stabilized material.

The oxidation of the sulfur atom in this compound can lead to the formation of various sulfur oxides. Under certain oxidative conditions, particularly at elevated temperatures, the thioether linkage can be cleaved, leading to the release of volatile sulfur compounds. While direct evidence for the formation of sulfurous acid (H₂SO₃) and sulfuric acid (H₂SO₄) from this compound is not explicitly detailed in the available literature, the formation of sulfur dioxide (SO₂) is a plausible intermediate which can then be hydrated to form sulfurous acid. Further oxidation can subsequently lead to sulfuric acid.

The primary and most well-documented oxidative byproducts of thioethers are sulfoxides and sulfones. The initial oxidation of the sulfur atom in this compound by a hydroperoxide or other oxidizing species yields the corresponding sulfoxide. This sulfoxide is itself reactive and can be further oxidized to a sulfone, where the sulfur atom is bonded to two oxygen atoms.

The formation of these byproducts can be represented as follows: R-S-R (Thioether) + [O] → R-SO-R (Sulfoxide) R-SO-R (Sulfoxide) + [O] → R-SO₂-R (Sulfone)

Research on Diethyl 3,3 Thiodipropionate in Polymer Science and Materials Stability

Role as a Stabilizer and Antioxidant Additive in Polymer Systems

Thioesters such as Diethyl 3,3'-thiodipropionate function as secondary antioxidants, or hydroperoxide decomposers, within polymer systems. While primary antioxidants (like hindered phenols) interrupt the free-radical chain reaction by donating hydrogen atoms, secondary antioxidants work by a complementary mechanism. They target and decompose hydroperoxides (ROOH), which are intermediate products of polymer oxidation. specialchem.comalpha-plast.com.ua Hydroperoxides are thermally unstable and can break down into highly reactive radicals (RO· and ·OH), which would otherwise initiate new degradation chains, accelerating the material's deterioration. By converting hydroperoxides into non-radical, stable products, thioesters prevent this re-initiation of degradation, providing significant long-term thermal stability. specialchem.comalpha-plast.com.ua This synergistic relationship with primary antioxidants is crucial for the comprehensive protection of polymers during high-temperature processing and throughout their service life. specialchem.comresearchgate.net

In polyolefinic materials like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), which are particularly susceptible to thermo-oxidative degradation, thiodipropionate esters play a critical role. univook.com The degradation of polypropylene occurs via chain scission, leading to a decrease in molecular weight and a loss of mechanical properties. colab.ws this compound and its analogues interrupt the oxidative cycle that drives this degradation. univook.com The sulfur atom in the thioester is key to its function, as it decomposes hydroperoxides into stable alcohols. This action prevents the proliferation of free radicals that would otherwise attack the polymer backbone. univook.com This mechanism helps maintain the molecular weight and structural integrity of the polymer, preserving its strength and flexibility. univook.com

The effectiveness of thioesters is often evaluated in combination with primary phenolic antioxidants. Research on analogous compounds like Distearyl 3,3'-thiodipropionate (DSTDP) shows that a combination of a phenolic antioxidant and a thiosynergist provides superior protection for polypropylene. specialchem.comalpha-plast.com.ua

Table 1: Synergistic Antioxidant Ratios for Polypropylene Stabilization

Antioxidant TypeRecommended Ratio (Phenolic:Thiosynergist)Primary FunctionKey Benefit
Phenolic Antioxidant (Primary)1:2 or 1:3Free Radical Scavenger (H-donor)Melt Processing Stability
Thiodipropionate Ester (Secondary)Hydroperoxide DecomposerLong-Term Thermal Stability (LTTS)
Data derived from studies on phenolic antioxidants and thiosynergists like Dioctadecyl 3,3'-thiodipropionate. specialchem.comalpha-plast.com.ua The optimal ratio balances immediate protection during processing with long-term stability during the product's service life.

Analysis of Migration and Leaching Phenomena from Polymer Matrices

Additives such as antioxidants are not chemically bound to the polymer matrix and can, over time, migrate to the surface and leach into the surrounding environment. This phenomenon is a critical consideration, particularly for polymers used in food packaging and medical devices. The rate of migration is influenced by factors such as the polymer's morphology, the additive's molecular weight and polarity, temperature, and the nature of the contacting medium (e.g., food simulant, solvent).

When thiodipropionate esters are present in a polymer matrix, they can undergo oxidation during processing or aging, leading to the formation of derivatives. Research on polypropylene labware has successfully identified such leached derivatives. In one study, an interfering compound leached from polypropylene tubes was identified as the sulfoxide (B87167) oxidative product of didodecyl 3,3'-thiodipropionate (DDTDP), a long-chain analogue of the diethyl ester. A sulfone oxidative product of DDTDP was also observed to have leached from the polymer. These compounds were isolated and characterized using advanced analytical techniques, confirming that the thioester antioxidant is converted into more polar sulfoxide and sulfone species, which may then migrate from the material.

Table 2: Identified Leached Derivatives of a Thiodipropionate Antioxidant from Polypropylene

Parent AntioxidantIdentified Leached DerivativeChemical Transformation
Didodecyl 3,3'-thiodipropionate (DDTDP)DDTDP-sulfoxideOxidation of the sulfide (B99878) group
DDTDP-sulfoneFurther oxidation of the sulfide group
This data illustrates the types of chemical derivatives that can form from thioester antioxidants within a polymer matrix and subsequently leach out.

Influence on Polymer Degradation Chemistry and Emissions Profiles

The presence of a stabilizer like this compound directly influences the chemical pathways of polymer degradation. The auto-oxidative degradation of a polyolefin proceeds via a well-established radical chain reaction, which generates a variety of breakdown products, including hydroperoxides, ketones, aldehydes, and alcohols. Many of these smaller molecules are volatile and contribute to the emission profile of the degrading polymer.

Coordination Chemistry of Thiodipropionate Ligands and Diethyl 3,3 Thiodipropionate Analogues

Complexation Behavior of 3,3'-Thiodipropionic Acid with Transition Metal Ions

3,3'-Thiodipropionic acid (H₂tdpa) has proven to be an effective building block in the synthesis of coordination compounds with transition metal ions. nih.gov Its ability to act as a multidentate ligand facilitates the formation of complex architectures, including coordination polymers and metal-organic frameworks (MOFs).

The reaction of 3,3'-thiodipropionic acid with transition metal ions, often in the presence of auxiliary N-donor ligands, leads to the formation of extended structures like coordination polymers and MOFs. researchgate.net For instance, solvothermal reactions of zinc nitrate (B79036) hexahydrate with 3,3'-thiodipropionic acid and various bipyridyl ligands have successfully yielded zinc(II) coordination polymers. researchgate.net These reactions demonstrate how the interplay between the flexible thiodipropionate ligand and rigid N-donor linkers can direct the assembly of complex architectures, ranging from one-dimensional chains to three-dimensional supramolecular structures held together by hydrogen bonding. researchgate.net The resulting frameworks exhibit desirable functional properties that are not achievable when using only a single type of ligand. researchgate.net MOFs, in general, are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.nete3s-conferences.orgnih.gov Their high surface area and tunable pore structures make them promising materials for various applications. researchgate.netrsc.org

The 3,3'-thiodipropionate ligand (tdp²⁻) exhibits remarkable versatility in its coordination behavior. nih.gov It can coordinate to metal centers in several modes, including monodentate, bidentate, and tridentate fashions. nih.gov The flexibility of its thioether linkage allows the two carboxylate groups to adopt various orientations, enabling the ligand to act as a chelating agent or to bridge multiple metal centers. nih.govresearchgate.net In many documented complexes, the carboxylate groups are involved in chelation with the metal ions, often in a bidental fashion. scispace.com The sulfur atom in the thioether backbone can also participate in coordination, although this is less common than coordination through the carboxylate oxygen atoms. nih.gov This adaptability makes the thiodipropionate ligand a versatile tool for constructing coordination compounds with tailored structural properties. nih.gov

Spectroscopic and Structural Characterization of Metal-Thiodipropionate Complexes

A variety of analytical techniques are employed to elucidate the structure and bonding in metal-thiodipropionate complexes. These methods provide crucial insights into how the ligand coordinates with the metal ion.

Spectroscopic techniques are essential for characterizing these compounds. ekb.egnih.gov

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the coordination environment of the carboxylate groups. scispace.com In the IR spectra of metal-thiodipropionate complexes, the absence of the characteristic C=O stretching vibration band of the free carboxylic acid (around 1690-1770 cm⁻¹) and the appearance of new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻) confirm the deprotonation and coordination of the carboxylate moieties. scispace.commdpi.com For example, the shift of the carbonyl stretching vibration from 1690 cm⁻¹ in the free acid to different wavenumbers in the complexes indicates chelation. scispace.com The C-S stretching vibration, typically observed around 660 cm⁻¹, is present in both the free acid and its metal complexes. scispace.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes, often recorded in the solid state due to their low solubility, provide information about the d-d electronic transitions of the metal ions and can help determine the coordination geometry (e.g., octahedral or tetrahedral). scispace.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the insolubility of many complexes can be a limitation, NMR can be used to characterize the ligand itself and soluble complex derivatives. nih.govwisdomlib.org

Mass Spectrometry: This technique helps in confirming the molecular formula of the synthesized ligand and its complexes. scispace.comwisdomlib.org

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are also used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. scispace.comnih.gov

Below is a table summarizing typical spectroscopic data for metal complexes of 3,3'-thiodipropionic acid.

Spectroscopic TechniqueFree Ligand (H₂tdpa) Characteristic Bands (cm⁻¹)Metal-Thiodipropionate Complex Characteristic Bands (cm⁻¹)Interpretation
Infrared (IR) Spectroscopy ν(C=O): ~1690-1770νₐₛ(COO⁻): ~1618-1607Disappearance of the carboxylic acid C=O band and appearance of carboxylate stretches confirm coordination. scispace.commdpi.com
νₛ(COO⁻): ~1421-1351
Raman Spectroscopy ν(C=O): ~1690COO⁻ bands appearAbsence of COOH bands and appearance of COO⁻ bands evidence chelation. scispace.com
γ(OH)COOH: ~914

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the electronic structure, bonding, and stability of metal-thiodipropionate complexes. mdpi.comnih.gov These theoretical studies complement experimental findings and provide deeper insights into the nature of metal-ligand interactions. mdpi.com Calculations can be used to optimize the geometry of the complexes, predict spectroscopic properties, and evaluate the thermodynamic stability of different coordination modes. mdpi.comnih.gov

Metal-organic frameworks (MOFs) are considered highly promising materials for hydrogen (H₂) storage, a critical component of a future hydrogen-based economy. e3s-conferences.orgrsc.org The potential of MOFs for this application stems from their exceptionally high surface areas, tunable pore sizes, and the ability to tailor their chemical environment. researchgate.netrsc.org Hydrogen is stored within the pores of the MOF through physisorption, where weak van der Waals forces attract the H₂ molecules to the framework's surface. researchgate.net

While specific studies on diethyl 3,3'-thiodipropionate or 3,3'-thiodipropionic acid-based MOFs for hydrogen storage are not extensively detailed, the principles governing H₂ storage in carboxylate-based MOFs are well-established. researchgate.net The key to effective H₂ storage is to increase the interaction energy between the hydrogen molecules and the framework. rsc.orgenergy.gov Theoretical studies can help predict H₂ uptake capacities and identify strategies to enhance storage performance. energy.gov Strategies to improve H₂ storage in MOFs include:

Increasing Surface Area: Creating MOFs with larger specific surface areas provides more sites for hydrogen adsorption. e3s-conferences.org

Optimizing Pore Size: Pores that are optimally sized to maximize interactions with H₂ molecules can lead to higher storage densities. rsc.org

Introducing Open Metal Sites: Unsaturated metal centers within the MOF structure can act as strong binding sites for H₂, significantly increasing the heat of adsorption. researchgate.net

Ligand Functionalization: Modifying the organic linkers with functional groups can also enhance interactions with hydrogen. rsc.org

Given that 3,3'-thiodipropionic acid can be used to construct porous coordination polymers and MOFs, it is plausible that frameworks derived from this ligand could be investigated for H₂ storage applications, leveraging the established principles of MOF design. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Diethyl 3,3 Thiodipropionate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Diethyl 3,3'-thiodipropionate. It provides precise information about the chemical environment of each hydrogen and carbon atom within the molecule, allowing for definitive confirmation of its synthesis and purity.

Both proton (¹H) and carbon-13 (¹³C) NMR are used in concert to verify the key functional groups of this compound: the two ethyl ester groups and the central thioether linkage.

In ¹H NMR analysis, the ethyl ester groups are confirmed by a characteristic quartet signal for the methylene (B1212753) protons (-O-CH₂) and a triplet signal for the terminal methyl protons (-CH₃). The presence of the propionate (B1217596) backbone linked by a thioether is confirmed by two distinct triplet signals corresponding to the methylene protons adjacent to the sulfur atom (S-CH₂-) and those adjacent to the carbonyl group (-CH₂-C=O). The integration of these signals provides a quantitative measure of the protons in each environment, further confirming the molecular structure.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. A signal in the downfield region confirms the carbonyl carbon of the ester. Other distinct signals correspond to the carbons of the ethyl group (-O-CH₂ and -CH₃) and the methylene carbons of the propionate chain, providing unequivocal evidence of the complete molecular framework and the successful esterification and thioether formation.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is based on typical chemical shift values for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
Methylene¹H~4.1Quartet (q)-O-CH₂ -CH₃
Methylene¹H~2.8Triplet (t)-S-CH₂ -CH₂-
Methylene¹H~2.6Triplet (t)-CH₂-CH₂ -C=O
Methyl¹H~1.2Triplet (t)-O-CH₂-CH₃
Carbonyl¹³C~171--C =O
Methylene¹³C~61--O-CH₂ -CH₃
Methylene¹³C~34--CH₂-CH₂ -C=O
Methylene¹³C~29--S-CH₂ -CH₂-
Methyl¹³C~14--O-CH₂-CH₃

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. Various MS techniques are employed depending on the analytical requirements.

Electrospray ionization is a soft ionization technique that is particularly useful for confirming the molecular identity of a compound with minimal fragmentation. uni-goettingen.de In ESI-MS analysis, this compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. uni-goettingen.de The high mass accuracy of modern mass spectrometers allows for the determination of the molecular formula from the measured mass-to-charge ratio (m/z) of these ions, providing strong evidence for the compound's identity.

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. nist.govirjse.in this compound, due to its expected volatility, is well-suited for GC-MS analysis. The gas chromatograph separates the compound from other volatile components in a mixture before it enters the mass spectrometer. irjse.in The mass spectrometer then generates a characteristic mass spectrum based on electron ionization (EI), which causes reproducible fragmentation of the molecule. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. It is also an essential tool for identifying volatile impurities or degradation products that may be present.

For the analysis of this compound in complex, non-volatile samples, such as polymer extracts or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. rsc.orgthermofisher.comresearchgate.net The liquid chromatograph separates the components of the mixture, and the mass spectrometer serves as a highly sensitive and selective detector. rsc.org Using an interface such as ESI, the molecule can be ionized and its molecular weight confirmed. Tandem MS (LC-MS/MS) can be used to further enhance selectivity and provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Time-of-Flight (TOF) mass analyzers are frequently used in conjunction with GC or LC for high-resolution mass analysis. A key advantage of TOF-MS is its ability to measure the m/z of ions with very high accuracy. This allows for the determination of the elemental composition of this compound and its fragments, distinguishing it from other compounds that may have the same nominal mass. This high-resolution capability is critical for definitive identification in complex samples and for metabolomics or degradation studies.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₈O₄S) Note: Fragmentation is based on typical EI pathways for thioethers and esters. ESI ions are based on common adduct formation.

Analysis Type Ion Predicted m/z Description
Molecular Ion[M]⁺˙234.09Molecular ion (typically in EI)
ESI-MS[M+H]⁺235.10Protonated molecule
ESI-MS[M+Na]⁺257.08Sodium adduct
Fragmentation[M-OC₂H₅]⁺189.06Loss of an ethoxy radical
Fragmentation[C₂H₅OC(O)CH₂CH₂S]⁺133.03Cleavage alpha to sulfur
Fragmentation[C₂H₅OC(O)CH₂CH₂]⁺87.04Cleavage at the C-S bond
Fragmentation[CH₂=C(OH)OC₂H₅]⁺˙88.05McLafferty Rearrangement

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of this compound and its analogues, such as Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate (DSTDP). sielc.comsielc.comsemanticscholar.org Reverse-phase HPLC (RP-HPLC) methods are commonly employed for these analyses.

In a typical RP-HPLC setup for DLTDP, a Symmetry C18 column serves as the stationary phase. semanticscholar.org The separation is achieved using a mobile phase consisting of a methanol-water mixture, often in a 98:2 ratio. semanticscholar.org Detection is commonly carried out with a differential refractivity detector, and quantification is performed using an external standard method. semanticscholar.org This approach has demonstrated a linear relationship between the peak area and the mass concentration of DLTDP in the range of 0.20 to 20.0 g·L-1, with a lower limit of determination (at a signal-to-noise ratio of 10) of 0.10 g·L-1. semanticscholar.org Analysis of multiple batches of DLTDP using this method has shown mass fractions ranging from 95.6% to 99.3%, with relative standard deviations (RSD) of less than 1.1% (n=5), indicating good precision. semanticscholar.org

For compounds like Distearyl thiodipropionate, a Newcrom R1 HPLC column can be utilized. sielc.com A simple mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid is effective for separation. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid is typically substituted with formic acid. sielc.comsielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 1: HPLC Method Parameters for Thiodipropionate Esters

ParameterDilauryl Thiodipropionate (DLTDP)Distearyl Thiodipropionate (DSTDP)
Stationary Phase Symmetry C18 columnNewcrom R1 column
Mobile Phase Methanol-H₂O (98:2)Acetonitrile (MeCN), Water, Phosphoric Acid
Detector Differential RefractivityNot specified
Quantification External Standard MethodNot specified
Linear Range 0.20 to 20.0 g·L⁻¹Not specified
LOD (10S/N) 0.10 g·L⁻¹Not specified

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for characterizing the functional groups and electronic structure of this compound and related compounds.

Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of molecules, allowing for the identification of specific functional groups. In the analysis of thiodipropionate esters, IR spectra will prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups. Additionally, C-O and C-S stretching vibrations will be present, confirming the key structural components of the molecule. The analysis of related compounds, such as 3,3'-Thiodipropionic acid, shows characteristic bands for the carboxylic acid groups. chemicalbook.com Experimental analysis of polymers stabilized with thiodipropionate esters, like didodecyl 3,3'-thiodipropionate, has been conducted using attenuated total reflectance infrared (ATR-IR) spectroscopy to monitor structural changes during thermo-oxidative degradation.

Ultraviolet-Visible (UV-Vis) Spectroscopy is utilized to investigate the electronic transitions within a molecule. While simple alkyl thiodipropionates may not exhibit strong absorption in the UV-Vis region, this technique becomes particularly valuable when studying their metal complexes or their use in materials that have chromophoric groups. The spectra of these complexes can reveal information about the coordination environment of the metal ion and the nature of the ligand-metal interactions. For instance, UV-Vis spectroscopy can be used to study the chromotropism (color change) of ternary copper(II) complexes, providing insights into their electronic structure and how it is influenced by the solvent. rsc.org

Thermal Analysis Techniques in Polymer and Complex Characterization

Thermal analysis techniques are critical for evaluating the performance of this compound and its derivatives, especially when they are incorporated into polymeric materials as stabilizers or form metal complexes.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of materials, including melting points and glass transition temperatures (Tg). The glass transition temperature is a critical parameter for amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. protolabs.com This transition has a significant impact on the mechanical properties of the polymer, such as its tensile strength and impact resistance. protolabs.com

When this compound or its longer-chain analogues are used as additives in polymers, DSC can be employed to determine how they affect the Tg of the polymer matrix. The presence of these additives can alter the polymer chain mobility, leading to shifts in the glass transition temperature. Studies on copolymers have shown that the incorporation of different monomers can significantly alter the Tg, a phenomenon that can be readily studied by DSC. researchgate.net

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. For compounds like this compound, which are often used as thermal stabilizers in polymers, TGA is essential for evaluating their effectiveness.

TGA can determine the onset temperature of decomposition for the thiodipropionate ester itself and for the polymer formulation containing the additive. An effective stabilizer will increase the decomposition temperature of the polymer. For example, the thermal degradation of various organic compounds, including esters, has been studied using TGA to determine their volatilization and decomposition patterns. aston.ac.uk In the context of polymers stabilized with thiodipropionate derivatives, TGA can quantify the improvement in thermal stability imparted by the antioxidant.

Table 2: Key Thermal Analysis Data Points

Analytical TechniqueProperty MeasuredSignificance for this compound Applications
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Melting Point (Tm)Assesses the effect of the additive on the physical state and mechanical properties of polymers.
Thermogravimetric Analysis (TGA) Decomposition Temperature, Mass Loss ProfileEvaluates the thermal stability of the compound and its effectiveness as a stabilizer in polymers.

Polarographic and Electrochemical Investigations of Thiodipropionate Complexes

Polarography and other electrochemical techniques are employed to study the redox behavior of metal complexes involving thiodipropionate ligands. These methods provide insights into the stability, stoichiometry, and electron transfer properties of the complexes.

Polarography is a voltammetric method that uses a dropping mercury electrode to measure the current as a function of the applied potential. ijirset.com It can be used to determine the stability constants of metal-ligand complexes. ijirset.com The reduction of metal ions complexed with ligands like thiodipropionate can be observed, and the shift in the reduction potential compared to the free metal ion provides information about the complex's stability.

More advanced electrochemical techniques, such as cyclic voltammetry, are also used to investigate the redox processes of these complexes. rsc.org For instance, studies on ternary copper(II) complexes have used cyclic voltammetry to show that the reduction process is often diffusion-controlled and can be quasi-reversible or irreversible. rsc.org The electrochemical behavior of such complexes can be influenced by the solvent, and these studies help in understanding the thermodynamics and kinetics of the redox reactions. rsc.org The electrochemical behavior of thiodipropionate complexes with various metal ions is an area of active research, contributing to a deeper understanding of their coordination chemistry and potential applications. mdpi.com

Computational and Theoretical Investigations of Diethyl 3,3 Thiodipropionate

Molecular Modeling and Electronic Structure Calculations for Antioxidant Activity Prediction

Molecular modeling and quantum chemical calculations are instrumental in predicting the antioxidant potential of chemical compounds. For Diethyl 3,3'-thiodipropionate, these methods focus on elucidating its ability to neutralize free radicals, a key function of its role as a secondary antioxidant. The antioxidant action of thiodipropionate esters primarily involves the sulfur atom, which can effectively decompose hydroperoxides into non-radical, stable products, thus preventing oxidative degradation.

Theoretical studies typically employ Density Functional Theory (DFT) to calculate key molecular descriptors that correlate with antioxidant activity. nih.gov These descriptors help in understanding the mechanisms through which a molecule can scavenge free radicals, which generally include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net

Key parameters calculated to predict antioxidant efficacy include:

Bond Dissociation Enthalpy (BDE): This is a critical parameter for the HAT mechanism. It represents the energy required to break a specific bond (e.g., a C-H bond adjacent to the sulfur atom) to donate a hydrogen atom to a free radical. A lower BDE value indicates a more favorable HAT process. mdpi.com

Ionization Potential (IP): Relevant to the SET-PT mechanism, IP is the energy needed to remove an electron from the antioxidant molecule. A lower IP suggests a greater ease of electron donation to a radical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. A high HOMO energy level is characteristic of an effective antioxidant, as it indicates that the molecule can readily donate an electron. The HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule.

For this compound, the thioether linkage (-S-) is the primary site of antioxidant activity. DFT calculations can model the electronic environment around the sulfur atom and the adjacent methylene (B1212753) groups to predict its reactivity towards hydroperoxides.

Below is an interactive table showcasing typical quantum chemical parameters used in antioxidant activity prediction, with illustrative values for the active sites in a molecule like this compound, as determined by DFT calculations.

ParameterActive SiteIllustrative ValueSignificance in Antioxidant Activity

Simulations for Predicting Material Performance and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to predict how additives like this compound affect the performance of materials, particularly polymers. purdue.edu These simulations model the movement and interactions of atoms and molecules over time, providing a microscopic view of the material's behavior. mdpi.com By incorporating this compound into a simulated polymer matrix, researchers can predict its influence on various macroscopic properties. mdpi.com

Key applications of MD simulations in this context include:

Predicting Compatibility and Dispersion: MD simulations can calculate the interaction energy between this compound and polymer chains. A favorable interaction energy suggests good compatibility, which is essential for the additive to be evenly dispersed throughout the material and perform its function effectively.

Evaluating Effects on Mechanical Properties: The presence of an additive can alter a polymer's mechanical properties, such as its glass transition temperature (Tg), elastic modulus, and density. MD simulations can predict these changes by analyzing the simulated material's response to virtual thermal or mechanical stress. purdue.edu For instance, the simulation can track changes in volume with temperature to determine the glass transition temperature.

Understanding Intermolecular Interactions: Simulations provide detailed information about the non-covalent interactions (e.g., van der Waals forces) between this compound and the surrounding polymer chains. This includes analyzing radial distribution functions to understand how the additive structures itself within the polymer matrix. nih.gov

These predictive simulations can significantly reduce the number of experiments needed for optimizing material formulations, saving time and resources. purdue.edu

The table below summarizes the types of predictions that can be made using MD simulations for this compound as a polymer additive.

Predicted PropertySimulation MethodRelevance to Material Performance
Interaction Energy MD simulation of the additive within the polymer matrix.Determines the compatibility and miscibility of the additive with the polymer.
Glass Transition Temp. (Tg) MD simulation tracking polymer density over a temperature range.Indicates how the additive affects the material's operating temperature range.
Diffusion Coefficient MD simulation tracking the movement of the additive over time.Predicts the mobility of the additive, which relates to potential leaching or migration.
Mechanical Modulus MD simulation applying virtual tensile or shear stress to the system.Assesses the impact of the additive on the stiffness and strength of the material.

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for elucidating the detailed step-by-step pathways of chemical reactions. For this compound, these approaches are used to map out the mechanism of its primary function as a hydroperoxide decomposer. As a secondary antioxidant, it prevents degradation by transforming potentially damaging hydroperoxides (ROOH) into harmless alcohols (ROH).

The generally accepted mechanism for thiodipropionate esters involves the nucleophilic sulfur atom attacking the oxygen of the hydroperoxide. This process can be complex, involving several intermediate steps and transition states. Quantum chemical calculations can:

Identify Reactants, Products, and Intermediates: The geometries of all species involved in the reaction can be optimized to find their most stable structures.

Locate Transition States: A transition state is the highest energy point along the reaction coordinate. Locating this structure is crucial for understanding the kinetic feasibility of a reaction pathway.

Calculate Reaction Energy Profiles: By determining the energies of reactants, transition states, and products, a complete energy profile for the proposed mechanism can be constructed. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. A lower activation energy implies a faster, more favorable reaction.

For this compound, theoretical studies would investigate the oxidation of the sulfur atom, leading to the formation of sulfoxide (B87167) and then sulfone derivatives, with the concurrent reduction of hydroperoxides. DFT calculations can confirm the feasibility of these pathways and provide precise energetic data that is difficult to obtain experimentally.

The following table outlines the steps in a quantum chemical study of a reaction mechanism.

StepComputational MethodObjective
1. Geometry Optimization DFT (e.g., B3LYP functional)Determine the lowest-energy structures of reactants, intermediates, and products.
2. Transition State Search Synchronous Transit-Guided Quasi-Newton (STQN) or similar methodsLocate the specific geometry of the transition state connecting reactants and products.
3. Frequency Calculation DFTConfirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
4. Energy Profile Construction Single-point energy calculations at a high level of theoryMap the potential energy surface of the reaction to determine activation energies and reaction enthalpies.

By applying these computational approaches, a deep and quantitative understanding of the chemical behavior of this compound can be achieved, guiding its effective use in various applications.

Biochemical and Biological Research Perspectives of Thiodipropionate Compounds

Metabolism of 3,3'-Thiodipropionic Acid in Microorganisms

Certain microorganisms have demonstrated the unique capability to metabolize 3,3'-Thiodipropionic Acid, utilizing it as a foundational source for cellular growth and energy. This metabolic process involves specialized enzymatic pathways and transport mechanisms.

The betaproteobacterium Variovorax paradoxus strain TBEA6 is a notable example of an organism that can use 3,3'-thiodipropionic acid (TDP) as its sole source of carbon and energy. nih.govgoettingen-research-online.deresearchgate.net This bacterium possesses unique gene clusters that are believed to enable this specific metabolic capability. nih.gov The catabolism of TDP in V. paradoxus TBEA6 begins with its cleavage into 3-mercaptopropionate (B1240610) (3MP) and 3-hydroxypropionic acid (3HP). goettingen-research-online.denih.gov The 3MP then serves as a direct precursor for the synthesis of polythioesters. nih.govnih.gov

A proteomic analysis was conducted to better understand the TDP metabolism in this strain. nih.gov Researchers cultivated cells with D-gluconate, TDP, or 3-sulfinopropionate as the only carbon sources and identified proteins with high abundances when grown on the organic sulfur compounds. nih.gov This approach confirmed parts of the previously postulated TDP metabolism and also identified eight new protein candidates for TDP degradation. nih.gov Subsequent gene deletion studies revealed that the deletion of two enoyl-CoA hydratases (Ech-20 and Ech-30) resulted in a TDP-negative phenotype, indicating their crucial role in the metabolic pathway. nih.gov Further investigation showed that Ech-20 likely uses TDP-CoA as a substrate, suggesting a new potential pathway for TDP metabolism. nih.gov

The proposed comprehensive pathway for TDP catabolism in V. paradoxus TBEA6 involves several key steps. After the initial cleavage of TDP, 3HP is likely catabolized via malonate semialdehyde. goettingen-research-online.de Meanwhile, 3MP is oxygenated by 3MP-dioxygenase to yield 3-sulfinopropionic acid (3SP), which is then linked to coenzyme A. A desulfinase enzyme removes sulfite, and the resulting propionyl-CoA enters the central metabolism. goettingen-research-online.de

Key Enzymes and Genes in TDP Metabolism in Variovorax paradoxus TBEA6
Gene/ProteinProposed FunctionEffect of DeletionReference
Ech-20 (enoyl-CoA hydratase)Uses TDP-CoA as a substrate in the TDP degradation pathway.Deletion of both Ech-20 and Ech-30 leads to a TDP-negative phenotype. nih.gov
Ech-30 (enoyl-CoA hydratase)Involved in TDP metabolism, possibly acting on other CoA-activated intermediates.Deletion of both Ech-20 and Ech-30 leads to a TDP-negative phenotype. nih.gov
VPARA_05510 (putative crotonase family protein)Involved in TDP degradation.Reduced growth with TDP. nih.gov
Fox (FAD-dependent oxidoreductase)Proposed to perform the initial cleavage of TDP into 3HP and 3MP.Not specified. goettingen-research-online.de
Mdo (3MP-dioxygenase)Oxygenates 3MP to 3-sulfinopropionic acid (3SP).Not specified. goettingen-research-online.de

The uptake of 3,3'-thiodipropionic acid by V. paradoxus TBEA6 is facilitated by specific transport systems. goettingen-research-online.de Research has pointed to the involvement of the tripartite tricarboxylate transport (TTT) system and the TRAP-type dicarboxylate transport system. goettingen-research-online.denih.gov A study focused on identifying the specific proteins involved in TDP transport led to the investigation of eight putative tctC genes, which encode for the periplasmic solute-binding component of TTT systems. researchgate.netnih.gov

These TTT systems are composed of three proteins: TctA and TctB, which are membrane proteins, and TctC, a periplasmic-binding receptor protein that binds to the substrate and facilitates its import. nih.gov Through thermoshift assays, two TctC proteins, with locus tags VPARA-44430 and VPARA-01760, were found to have a significant shift in their melting temperatures upon interaction with TDP, indicating a binding relationship. researchgate.net

Subsequent gene deletion experiments confirmed the role of these proteins. Single deletion mutants were generated, and it was demonstrated that the tctC gene with the locus tag VPARA-44430 is specifically involved in the uptake of TDP. researchgate.net This identification is crucial for understanding the first step in the metabolic utilization of TDP by the bacterium.

Identified TDP Transport Proteins in Variovorax paradoxus TBEA6
Protein (Locus Tag)Transport System FamilyRoleMethod of IdentificationReference
TctC (VPARA-44430)Tripartite Tricarboxylate Transport (TTT)Periplasmic binding protein involved in TDP uptake.Thermoshift assay and gene deletion. researchgate.net
TctC (VPARA-01760)Tripartite Tricarboxylate Transport (TTT)Periplasmic binding protein that interacts with TDP.Thermoshift assay. researchgate.net

Role as a Precursor in Biopolymer Synthesis

Thiodipropionic acid and its metabolic derivatives are key precursors in the biosynthesis of novel biopolymers known as polythioesters (PTEs). These polymers are structurally related to polyhydroxyalkanoates (PHAs) but contain thioester linkages in their backbone, which imparts different properties. acs.org

The metabolic breakdown of 3,3'-thiodipropionic acid yields 3-mercaptopropionate (3MP), a direct precursor for the synthesis of polythioesters. nih.govgoettingen-research-online.de This biosynthetic route has been explored in various bacteria. For instance, the wild-type bacterium Cupriavidus necator H16 can produce the copolymer poly[(3-hydroxybutyrate)-co-(3-mercaptopropionate)] [poly(3HB-co-3MP)] when fed with TDP and plant oils. nih.gov The use of plant oils as a co-substrate was found to enhance both the accumulation of the copolymer and the incorporation of 3MP units, with the 3MP fraction being controllable from 1 to 39 mol-%. nih.gov

Furthermore, metabolic engineering has enabled the production of polythioesters in recombinant Escherichia coli. acs.orgnih.gov A non-natural metabolic pathway was constructed in E. coli JM109 using genes from other bacteria, including butyrate (B1204436) kinase (buk) and phosphotransbutyrylase (ptb) from Clostridium acetobutylicum, and a poly(3-hydroxybutyrate) (PHB) synthase gene from Thiocapsa pfennigii. nih.gov When this recombinant strain was supplied with 3-mercaptopropionate, it successfully synthesized the homopolymer poly(3-mercaptopropionate) [poly(3MP)]. nih.gov This engineered approach was necessary because other bacteria like Ralstonia eutropha could not produce the homopolythioester due to the inability to suppress 3-hydroxybutyrate-CoA biosynthesis. acs.org Interestingly, unlike PHAs, poly(3MP) has been found to be a non-biodegradable biopolymer, indicating an unexpected persistence for a biologically produced material. acs.orgnih.gov

Applications as Biochemical Reagents in Life Science Research

While Diethyl 3,3'-thiodipropionate itself is supplied as a chemical for laboratory research, specific applications in life science are often centered on its derivatives or related compounds. cymitquimica.comsigmaaldrich.com Esters of thiodipropionic acid, such as Dilauryl thiodipropionate (DLTDP), are used as biochemical reagents, primarily functioning as antioxidants to stabilize materials against degradation. medchemexpress.com

The metabolic product of TDP, 3-mercaptopropionic acid (3MP), has found a specific application in protein and peptide chemistry. scilit.comrsc.org Research has shown that 3MP can mediate the sequence-specific fragmentation of peptides and proteins to produce thioesters. scilit.comrsc.org These resulting thioesters are valuable intermediates that can be used in native chemical ligation reactions, a powerful technique for the total synthesis of proteins. scilit.com This application highlights the utility of thiodipropionate-derived compounds as specialized tools in biochemical research.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing diethyl 3,3'-thiodipropionate via enzymatic catalysis?

  • Methodological Answer : Lipase-catalyzed esterification or transesterification is a high-yield method. Using immobilized Candida antarctica lipase B (Novozym 435) under vacuum (80 kPa) at 60–80°C achieves conversions of 92–98% within 4 hours. Solvent-free conditions and stoichiometric ratios of 3,3'-thiodipropionic acid (or its dimethyl ester) with alcohols (e.g., 1-octanol, 1-dodecanol) are critical. Monitor progress via GC or HPLC to confirm ester formation .
Key Parameters Optimal Conditions
EnzymeNovozym 435 (1489 units/g activity)
Temperature60–80°C
Reaction Time4 hours
Yield92–98%

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Peaks at δH 2.75 (t, J = 7.5 Hz, 4H) and δH 2.51 (t, J = 7.4 Hz, 4H) confirm propionate chain alignment. δC 171.3 (carbonyl) and 81.0 (tert-butyl ether, if applicable) are diagnostic .
  • HRMS : Confirm molecular ion [M]+ at m/z 290.1552 (C14H26O4S) with <1 ppm error .
  • FTIR : Absorbance at 1139 cm⁻¹ (C–O–C stretching) and 755 cm⁻¹ (S–C bond) .

Q. What are the standard applications of this compound in polymer science?

  • Methodological Answer : As a secondary antioxidant, it scavenges peroxyl radicals in polyolefins and rubbers. Test efficacy via:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures with/without the additive.
  • Oven Aging Tests : Measure tensile strength retention in ASTM D572-04 (rubber) or ISO 11346 (plastics) .

Advanced Research Questions

Q. How does the alkyl chain length of dialkyl 3,3'-thiodipropionates influence antioxidant efficiency?

  • Methodological Answer : Longer alkyl chains (e.g., distearyl, C18) enhance compatibility with nonpolar polymers like polyethylene. Assess via:

  • DSC : Measure melt transitions (e.g., MP 63°C for distearyl derivatives) to ensure uniform dispersion .
  • Radical Scavenging Assays : Use DPPH or ABTS assays in model systems to compare IC50 values. Stearyl esters show 20–30% higher radical quenching vs. lauryl esters due to reduced volatility .

Q. What metabolic pathways degrade 3,3'-thiodipropionic acid in environmental microorganisms?

  • Methodological Answer : Variovorax paradoxus TBEA6 catabolizes 3,3'-thiodipropionate via a sulfur-oxidation pathway. Key steps:

Growth Curves : Cultivate in minimal media with 60 mM TDP as the sole carbon source. Optimal OD600 = 0.8–1.2 after 48 hours .

Gene Knockout : Delete Vparad_05510 (putative thioesterase) to confirm reduced growth (ΔOD600 = 0.4 vs. 1.1 in wild-type) .

Metabolite Profiling : LC-MS/MS identifies sulfopropionaldehyde and sulfate as intermediates .

Q. Can computational methods predict the thermal stability of dialkyl 3,3'-thiodipropionates?

  • Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to model bond dissociation energies (BDEs). The S–C bond in diethyl derivatives has a BDE of 280 kJ/mol, correlating with TGA stability up to 200°C. Validate with experimental TGA data (5% weight loss at 210°C) .
Derivative BDE (S–C) (kJ/mol) TGA 5% Loss (°C)
Diethyl280210
Distearyl265225

Q. How do conflicting crystallography data arise in thiodipropionate derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from twinning or disordered alkyl chains. Mitigate via:

  • SHELXT : Use dual-space algorithms for initial structure solution.
  • SHELXL Refinement : Apply TWIN/BASF commands for twinned data and PART 0/1 for disorder modeling .
  • Validation Tools : Check R1/wR2 convergence (<5% difference) and ADDSYM alerts in PLATON .

Data Contradictions & Resolution

Q. Why do some studies report conflicting antioxidant efficacies for dialkyl thiodipropionates?

  • Resolution : Variability arises from:

  • Polymer Matrix Differences : Polar additives (e.g., distearyl) underperform in PVC vs. polypropylene.
  • Accelerated Aging Conditions : High-temperature tests (>150°C) may decompose thiodipropionates, skewing results. Standardize protocols using ISO 11357-6 .

Q. How to address low reproducibility in enzymatic synthesis yields?

  • Resolution : Optimize:

  • Water Activity (aw) : Maintain aw < 0.2 via molecular sieves to prevent hydrolysis.
  • Enzyme Reusability : Novozym 435 retains >90% activity after 5 cycles if washed with tert-butanol .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.